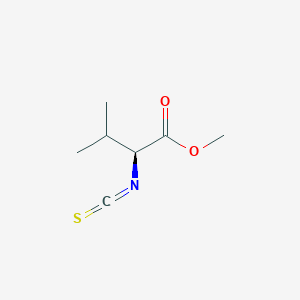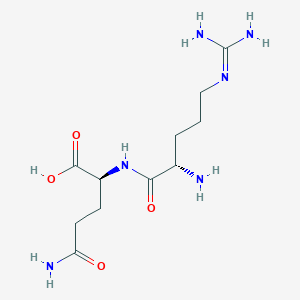
2-ニトロソ-5-ジメチルアミノフェノール塩酸塩
概要
説明
2-Nitroso-5-dimethylaminophenol Hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl and a molecular weight of 202.64 g/mol . It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
科学的研究の応用
2-Nitroso-5-dimethylaminophenol Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the spectrophotometric determination of iron in various samples, including acrylic polymers and fibers . In biology and medicine, it has potential therapeutic applications due to its ability to form complexes with metal ions . In industry, it is used in the production of high-quality reference materials and proficiency testing .
作用機序
Target of Action
The primary target of 2-Nitroso-5-dimethylaminophenol Hydrochloride, also known as 5-Dimethylamino-2-nitrosophenol Hydrochloride, is iron (II) ions . The compound has been studied for its ability to form a complex with iron (II) ions in certain solutions .
Mode of Action
2-Nitroso-5-dimethylaminophenol Hydrochloride interacts with its target, iron (II) ions, by forming a complex in a 1:4 composition (iron (II): 2-Nitroso-5-dimethylaminophenol Hydrochloride) . This complex is stable in an ethylene carbonate-water mixture at about pH 9 .
Biochemical Pathways
The interaction of 2-Nitroso-5-dimethylaminophenol Hydrochloride with iron (II) ions affects the biochemical pathways related to iron metabolism. The formation of the complex can be used for the spectrophotometric determination of iron in certain materials .
Result of Action
The molecular and cellular effects of 2-Nitroso-5-dimethylaminophenol Hydrochloride’s action primarily involve the formation of a complex with iron (II) ions. This complex formation can be used for the spectrophotometric determination of iron, indicating the compound’s potential utility in analytical chemistry .
Action Environment
The action of 2-Nitroso-5-dimethylaminophenol Hydrochloride is influenced by environmental factors such as the pH and the presence of other ions in the solution. For instance, the complex it forms with iron (II) ions is stable in an ethylene carbonate-water mixture at about pH 9
生化学分析
Biochemical Properties
2-Nitroso-5-dimethylaminophenol Hydrochloride plays a significant role in biochemical reactions, particularly in the spectrophotometric determination of iron. It forms complexes with iron(II) ions, which can be measured to determine iron concentrations in various samples . This compound interacts with enzymes such as iron-dependent oxidoreductases, where it acts as a ligand, facilitating the binding and subsequent reactions. Additionally, 2-Nitroso-5-dimethylaminophenol Hydrochloride interacts with proteins involved in iron transport and storage, such as transferrin and ferritin, by forming stable complexes that can be analyzed spectrophotometrically .
Cellular Effects
2-Nitroso-5-dimethylaminophenol Hydrochloride affects various types of cells and cellular processes. It influences cell function by altering iron homeostasis, which is crucial for cellular metabolism and gene expression. The compound can modulate cell signaling pathways related to iron metabolism, impacting the expression of genes involved in iron uptake, storage, and utilization . In addition, 2-Nitroso-5-dimethylaminophenol Hydrochloride can affect cellular metabolism by altering the activity of iron-dependent enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of 2-Nitroso-5-dimethylaminophenol Hydrochloride involves its ability to form complexes with iron ions. This interaction is facilitated by the nitroso and dimethylamino groups, which coordinate with the iron ion, forming a stable complex. This binding interaction can inhibit or activate iron-dependent enzymes, depending on the specific enzyme and the context of the reaction . Additionally, 2-Nitroso-5-dimethylaminophenol Hydrochloride can influence gene expression by modulating the availability of iron, which is a critical cofactor for various transcription factors and enzymes involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitroso-5-dimethylaminophenol Hydrochloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 2-Nitroso-5-dimethylaminophenol Hydrochloride can have sustained effects on cellular function, particularly in terms of iron metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Nitroso-5-dimethylaminophenol Hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively modulate iron metabolism without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on iron homeostasis and enzyme activity becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-Nitroso-5-dimethylaminophenol Hydrochloride is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as iron-dependent oxidoreductases and cofactors like NADH and FADH2, influencing metabolic flux and the levels of various metabolites . The compound can also affect the synthesis and degradation of heme, a critical component of hemoglobin and other iron-containing proteins .
Transport and Distribution
Within cells and tissues, 2-Nitroso-5-dimethylaminophenol Hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. It can bind to iron transport proteins such as transferrin, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with other biomolecules, affecting its overall activity and function .
Subcellular Localization
2-Nitroso-5-dimethylaminophenol Hydrochloride exhibits specific subcellular localization, primarily within organelles involved in iron metabolism, such as mitochondria and lysosomes . Targeting signals and post-translational modifications can direct the compound to these compartments, where it exerts its effects on iron-dependent processes and enzyme activities .
準備方法
The synthesis of 2-Nitroso-5-dimethylaminophenol Hydrochloride involves the reaction of 2-nitroso-5-dimethylaminophenol with hydrochloric acid. The reaction conditions typically include the use of a solvent such as ethylene carbonate-water mixture and the addition of hydrochloric acid . The compound can be prepared by dissolving 200 mg of 2-nitroso-5-dimethylaminophenol in 100 ml of ethylene carbonate solution containing 0.1 N hydrochloric acid . This solution can be stored for at least one month .
化学反応の分析
2-Nitroso-5-dimethylaminophenol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylammonium chloride and buffer solutions . For example, the reaction of iron(II) with 2-nitroso-5-dimethylaminophenol in an ethylene carbonate-water mixture results in the formation of iron complexes . These reactions are often used in spectrophotometric determinations of iron in various samples .
類似化合物との比較
2-Nitroso-5-dimethylaminophenol Hydrochloride can be compared with other similar compounds, such as 5-dimethylamino-2-nitrosophenol . While both compounds have similar structures and chemical properties, 2-Nitroso-5-dimethylaminophenol Hydrochloride is unique in its ability to form stable complexes with metal ions, making it particularly useful in spectrophotometric determinations . Other similar compounds include 2-nitroso-4-dimethylaminophenol and 2-nitroso-6-dimethylaminophenol, which also have nitroso groups and can form complexes with metal ions .
特性
IUPAC Name |
5-(dimethylamino)-2-nitrosophenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(2)6-3-4-7(9-12)8(11)5-6;/h3-5,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIZNEWVHJJMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431167 | |
| Record name | 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41317-10-6 | |
| Record name | 5-(Dimethylamino)-2-nitrosophenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)




![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)

